2-Pyrrolidinol, 1-nitroso-

Carcinogenicity TD50 N-nitrosamine

2-Pyrrolidinol, 1-nitroso- (IUPAC: 1-nitrosopyrrolidin-2-ol; synonym: N-nitroso-2-hydroxypyrrolidine) is a cyclic N-nitrosamine with the molecular formula C₄H₈N₂O₂ (MW 116.12 g/mol). It belongs to the nitrosaminol subclass, characterized by a hydroxyl substituent at the α-carbon (position of the pyrrolidine ring adjacent to the N-nitroso group.

Molecular Formula C4H8N2O2
Molecular Weight 116.12 g/mol
CAS No. 65734-39-6
Cat. No. B12643898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrrolidinol, 1-nitroso-
CAS65734-39-6
Molecular FormulaC4H8N2O2
Molecular Weight116.12 g/mol
Structural Identifiers
SMILESC1CC(N(C1)N=O)O
InChIInChI=1S/C4H8N2O2/c7-4-2-1-3-6(4)5-8/h4,7H,1-3H2
InChIKeyKCYALJYRNPZWCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyrrolidinol, 1-nitroso- (CAS 65734-39-6): Core Identity and Structural Context for Procurement Decisions


2-Pyrrolidinol, 1-nitroso- (IUPAC: 1-nitrosopyrrolidin-2-ol; synonym: N-nitroso-2-hydroxypyrrolidine) is a cyclic N-nitrosamine with the molecular formula C₄H₈N₂O₂ (MW 116.12 g/mol) . It belongs to the nitrosaminol subclass, characterized by a hydroxyl substituent at the α-carbon (position 2) of the pyrrolidine ring adjacent to the N-nitroso group. This α-hydroxy substitution distinguishes it from its regioisomer N-nitroso-3-hydroxypyrrolidine (CAS 56222-35-6) and the parent compound N-nitrosopyrrolidine (NPYR, CAS 930-55-2), both of which are established carcinogens [1][2]. The compound's computed physicochemical properties include a density of 1.48 g/cm³, boiling point of 304.3 °C at 760 mmHg, and a LogP of 0.02 . Its acetate ester derivative (CAS 59435-85-7) serves as a well-characterized stable precursor for generating the reactive α-hydroxynitrosopyrrolidine intermediate in mechanistic toxicology studies [3].

Why 2-Pyrrolidinol, 1-nitroso- Cannot Be Interchanged with Other N-Nitrosopyrrolidine Derivatives


Within the N-nitrosopyrrolidine chemical series, the position of ring hydroxylation is the single most decisive determinant of carcinogenic risk and mutagenic activity. N-nitrosopyrrolidine (NPYR), the unsubstituted parent, is a potent hepatocarcinogen with a rat TD₅₀ of 0.799 mg/kg/day and an IARC Group 2B classification [1][2]. Its 3-hydroxy regioisomer (N-nitroso-3-hydroxypyrrolidine) retains carcinogenicity with a rat TD₅₀ of 7.65 mg/kg/day and exhibits direct mutagenicity in Salmonella typhimurium TA1535 even without microsomal activation [3][4]. In contrast, compounds bearing an α-hydroxy substituent—including 2-Pyrrolidinol, 1-nitroso- and the structurally related N-nitrosohydroxyproline—are noncarcinogenic and nonmutagenic under the same test conditions [4][5]. Substituting any other cyclic N-nitrosopyrrolidine analog for 2-Pyrrolidinol, 1-nitroso- in a research or industrial workflow therefore introduces a fundamentally different toxicological profile, rendering such substitution scientifically invalid for applications where the noncarcinogenic α-hydroxy nitrosamine scaffold is required.

Comparative Evidence Guide: Quantified Differentiation of 2-Pyrrolidinol, 1-nitroso- from Closest Analogs


Carcinogenic Potency: α-Hydroxy Substitution Abolishes Carcinogenicity Relative to Parent NPYR and 3-Hydroxy Regioisomer

2-Pyrrolidinol, 1-nitroso- (α-hydroxy-N-nitrosopyrrolidine) is noncarcinogenic in rodent bioassays, a property shared with its structural analog N-nitrosohydroxyproline [1][2]. This stands in stark quantitative contrast to N-nitrosopyrrolidine (NPYR), which exhibits a rat TD₅₀ of 0.799 mg/kg/day (harmonic mean across positive experiments; target sites: liver, kidney, vascular system), and N-nitroso-3-hydroxypyrrolidine, which exhibits a rat TD₅₀ of 7.65 mg/kg/day (both sexes combined; target site: all tumor-bearing animals) [3][4]. The α-hydroxy substitution thus reduces carcinogenic potency from a quantifiable TD₅₀ in the low mg/kg/day range to undetectable levels, representing at minimum a >10-fold differential versus the 3-hydroxy isomer and a >100-fold differential versus the parent NPYR.

Carcinogenicity TD50 N-nitrosamine Structure-Activity Relationship

Ames Mutagenicity: Nonmutagenic Profile of 2-Hydroxy Isomer Versus Direct Mutagenicity of 3-Hydroxy Regioisomer

In the Salmonella typhimurium TA1535 Ames assay, 2-Pyrrolidinol, 1-nitroso- (tested as the class-representative α-hydroxy nitrosamine) and its structural analog nitrosohydroxyproline were unequivocally nonmutagenic, both with and without rat liver microsomal (S9) activation [1]. In the same study, nitroso-3-pyrrolidinol (the 3-hydroxy regioisomer) was directly mutagenic in the absence of microsomes, demonstrating that hydroxyl position alone dictates mutagenic outcome [1]. This finding is corroborated by Rao et al. (1981), who reported that 3-hydroxynitrosopyrrolidine was weakly mutagenic in TA1535 with S9 activation, while α-substituted derivatives (2,5-dimethylnitrosopyrrolidine) and the α-carboxy derivatives (nitrosoproline, 4-hydroxynitrosoproline) were nonmutagenic, confirming that substitution at the carbon alpha to the N-nitroso group abolishes mutagenicity [2].

Mutagenicity Ames test Salmonella typhimurium Genotoxicity

Metabolic Activation Pathway: α-Hydroxy Substitution Pre-empts the Critical α-Hydroxylation Bioactivation Step

The carcinogenicity of N-nitrosopyrrolidine (NPYR) requires cytochrome P450-catalyzed α-hydroxylation at the carbon adjacent to the N-nitroso group, producing an unstable α-hydroxynitrosopyrrolidine intermediate that decomposes to an electrophilic diazohydroxide capable of DNA alkylation [1][2]. 2-Pyrrolidinol, 1-nitroso- already bears a hydroxyl group at this exact α-position, thereby circumventing the need for—and the possibility of—P450-mediated α-hydroxylation as a bioactivation event [3]. In contrast, N-nitroso-3-hydroxypyrrolidine retains an unsubstituted α-carbon, permitting α-hydroxylation and explaining its retained mutagenicity and carcinogenicity [4]. The acetate ester of 2-Pyrrolidinol, 1-nitroso- (α-acetoxy-N-nitrosopyrrolidine) is explicitly used in the literature as a stable, isolable precursor that hydrolyzes to generate the reactive α-hydroxynitrosopyrrolidine intermediate on demand, confirming the direct link between α-hydroxy structure and the activated species [5].

Metabolic activation α-Hydroxylation Cytochrome P450 Mechanistic toxicology

Regulatory Classification Contrast: Non-Carcinogenic α-Hydroxy Isomer Versus IARC 2B-Classified Parent NPYR

N-Nitrosopyrrolidine (NPYR, CAS 930-55-2) is classified as IARC Group 2B (possibly carcinogenic to humans) and is listed in the U.S. NTP Report on Carcinogens as reasonably anticipated to be a human carcinogen [1][2]. N-Nitroso-3-hydroxypyrrolidine (CAS 56222-35-6) has a positive carcinogenicity finding in the CPDB with a quantifiable TD₅₀ of 7.65 mg/kg/day [3]. In contrast, the structurally analogous N-nitrosohydroxyproline (CAS 30310-80-6), which shares the α-substituted, noncarcinogenic phenotype with 2-Pyrrolidinol, 1-nitroso-, is classified as IARC Group 3 (not classifiable as to its carcinogenicity to humans), with all rodent bioassays yielding "no positive" results in the CPDB [4][5]. While 2-Pyrrolidinol, 1-nitroso- itself has not undergone dedicated IARC evaluation, its classification by analogy based on the α-hydroxy structural determinant places it in a fundamentally different regulatory risk category from its non-α-substituted congeners.

IARC classification Regulatory Carcinogen Nitrosamine impurity

Stable Precursor Utility: 2-Acetate Derivative Enables Controlled Generation of Reactive α-Hydroxynitrosopyrrolidine for Mechanistic Studies

The acetate ester of 2-Pyrrolidinol, 1-nitroso- (α-acetoxy-N-nitrosopyrrolidine, CAS 59435-85-7) is established in the primary literature as a stable, isolable precursor that hydrolyzes under controlled conditions to generate α-hydroxynitrosopyrrolidine—the short-lived, DNA-reactive intermediate that is otherwise produced only transiently through P450-mediated metabolism of NPYR [1][2]. This stands in contrast to NPYR itself, which requires an exogenous metabolic activation system (rodent liver S9 or purified P450 enzymes) to generate the same reactive species, introducing experimental variability in mutagenicity and DNA-binding assays [3]. The quantitative advantage of the acetate precursor approach is that the concentration of activated intermediate can be precisely controlled by adjusting precursor concentration and hydrolysis conditions, whereas NPYR metabolic activation yields are variable and dependent on enzyme induction status, species, and tissue source [2].

α-Acetoxy precursor Reactive intermediate DNA adduct Chemical carcinogenesis

Optimal Application Scenarios for 2-Pyrrolidinol, 1-nitroso- Based on Verified Differentiation Evidence


Negative Control Compound in Nitrosamine Mutagenicity and Carcinogenicity Studies

When designing Ames mutagenicity assays or in vivo carcinogenicity studies involving cyclic N-nitrosamines, 2-Pyrrolidinol, 1-nitroso- serves as a structurally matched, nonmutagenic, noncarcinogenic negative control. As demonstrated by Stoltz et al. (1977), nitrosohydroxyproline and its α-hydroxy analogs produced no increase in revertant colonies in S. typhimurium TA1535, while the 3-hydroxy regioisomer and parent NPYR were mutagenic [1]. In carcinogenicity bioassays, Nixon et al. (1976) confirmed that α-substituted nitrosamino acids administered at total doses of 290 mg/animal produced no tumorigenic effect, in contrast to the positive control diethylnitrosamine [2]. This application leverages the α-hydroxy structural determinant to provide a genuine negative baseline against which the activity of carcinogenic nitrosamines can be calibrated.

Stable Precursor for On-Demand Generation of the Reactive α-Hydroxynitrosopyrrolidine Intermediate in DNA Damage Assays

The 2-acetate derivative of 2-Pyrrolidinol, 1-nitroso- (α-acetoxy-N-nitrosopyrrolidine) is a bench-stable compound that hydrolyzes to release α-hydroxynitrosopyrrolidine, the same electrophilic diazohydroxide precursor implicated in NPYR-mediated DNA alkylation [1]. Unlike NPYR, which requires rat liver S9 or purified cytochrome P450 enzymes for metabolic activation with variable conversion efficiency, the acetate precursor enables precise, enzyme-independent control over the concentration and timing of reactive intermediate delivery [2]. This is particularly valuable in cell-free DNA adduct formation assays, in vitro mutagenesis systems using engineered bacterial strains, and chemical model studies of nitrosamine decomposition kinetics, where metabolic activation systems introduce unwanted complexity and lot-to-lot variability [3].

Reference Standard for Nitrosamine Impurity Method Development and Regulatory Threshold Justification

In the pharmaceutical industry, the detection and control of N-nitrosamine impurities require authenticated reference standards of both the potentially mutagenic impurity and structurally related nonmutagenic analogs for method validation. 2-Pyrrolidinol, 1-nitroso-, with its nonmutagenic Ames profile and noncarcinogenic SAR, can serve as a system suitability standard or negative control in LC-MS/MS analytical methods developed for monitoring N-nitrosopyrrolidine and N-nitroso-3-hydroxypyrrolidine in drug substances [1][2]. Its distinct retention time, mass spectral properties, and established nonmutagenic classification enable laboratories to demonstrate method specificity—clearly resolving the nonmutagenic α-hydroxy isomer from the mutagenic 3-hydroxy isomer and the carcinogenic parent NPYR—which is essential for regulatory filing acceptance under ICH M7 and regional nitrosamine guidance [3].

Synthetic Intermediate for α-Substituted N-Nitrosopyrrolidine Derivatives in Chemical Carcinogenesis Research

2-Pyrrolidinol, 1-nitroso- provides a versatile synthetic entry point for preparing a panel of α-substituted N-nitrosopyrrolidine analogs through esterification, etherification, or oxidation at the 2-hydroxy position. The literature precedent for α-acetoxy-N-nitrosopyrrolidine as a mechanistic probe demonstrates that derivatives at this position are critical tools for dissecting the role of α-hydroxylation in nitrosamine bioactivation [1]. Researchers can use 2-Pyrrolidinol, 1-nitroso- as a starting material to systematically vary the α-substituent (e.g., converting the hydroxyl to methoxy, ethoxy, or carbamate groups) and evaluate how each modification affects hydrolytic stability, electrophilic reactivity, and mutagenic potency—enabling structure-activity relationship (SAR) studies that are not feasible with the unsubstituted NPYR scaffold [2].

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